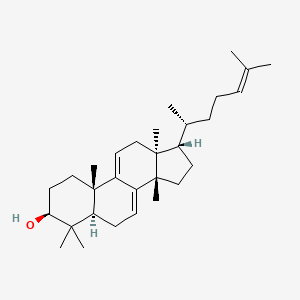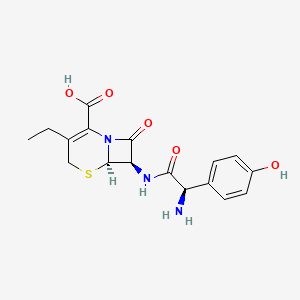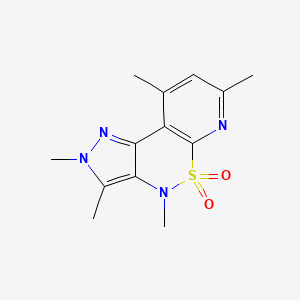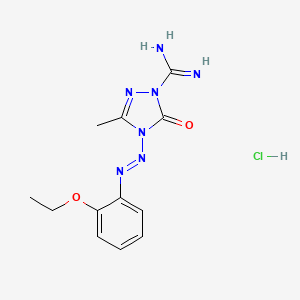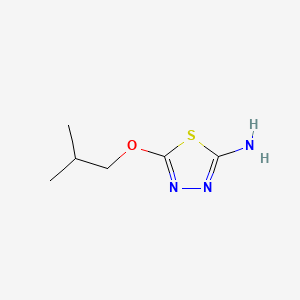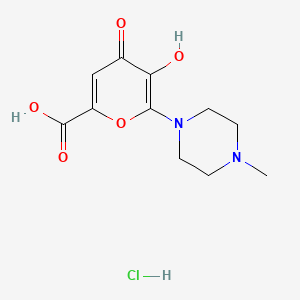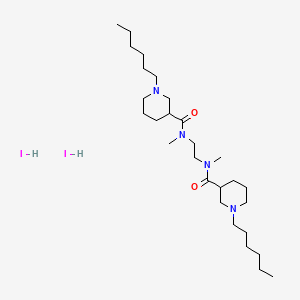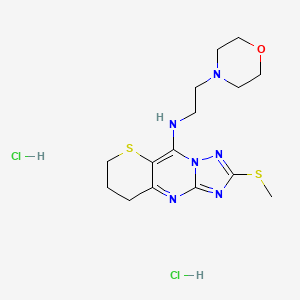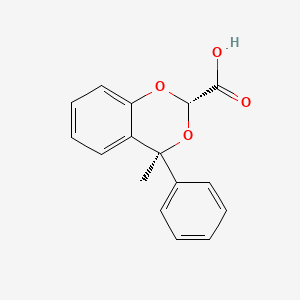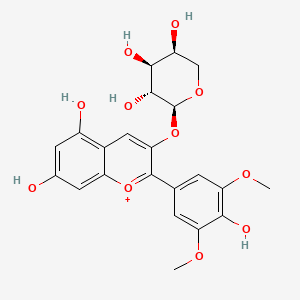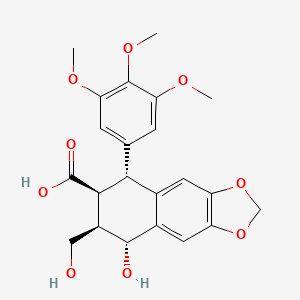
Picropodophyllic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Picropodophyllic acid is a naturally occurring lignan, a type of polyphenolic compound, derived from the roots of Podophyllum plants. It is known for its complex structure, which includes a naphtho[2,3-d][1,3]dioxole ring system. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of oncology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of picropodophyllic acid typically involves the biotransformation of podophyllotoxin. One effective method employs the bacterium Pseudomonas aeruginosa, which can convert podophyllotoxin into this compound through a series of enzymatic reactions . This biotransformation process is advantageous due to its specificity and efficiency.
Industrial Production Methods
Industrial production of this compound often relies on the extraction of podophyllotoxin from the roots of Podophyllum plants, followed by its biotransformation using microbial catalysts. The process involves several steps, including extraction, purification, and enzymatic conversion, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Picropodophyllic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its oxidized or reduced forms, and substituted derivatives with different functional groups attached to the core structure .
Wissenschaftliche Forschungsanwendungen
Picropodophyllic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its role in cell signaling pathways and its effects on cellular processes.
Wirkmechanismus
Picropodophyllic acid exerts its effects primarily through the inhibition of the insulin-like growth factor-1 receptor (IGF1R). This inhibition disrupts the signaling pathways involved in cell growth and proliferation, leading to apoptosis in cancer cells. The compound’s ability to target IGF1R makes it a promising candidate for anti-cancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Podophyllotoxin: A stereoisomer of picropodophyllic acid, known for its anti-cancer properties.
Picropodophyllin: Another stereoisomer with similar biological activities.
Etoposide and Teniposide: Semi-synthetic derivatives of podophyllotoxin used clinically as anti-cancer drugs.
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its biological activity and therapeutic potential. Unlike its stereoisomers, this compound has shown distinct efficacy in targeting IGF1R, making it a valuable compound in cancer research .
Eigenschaften
CAS-Nummer |
477-67-8 |
|---|---|
Molekularformel |
C22H24O9 |
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
(5R,6S,7R,8R)-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid |
InChI |
InChI=1S/C22H24O9/c1-27-16-4-10(5-17(28-2)21(16)29-3)18-11-6-14-15(31-9-30-14)7-12(11)20(24)13(8-23)19(18)22(25)26/h4-7,13,18-20,23-24H,8-9H2,1-3H3,(H,25,26)/t13-,18+,19+,20-/m0/s1 |
InChI-Schlüssel |
XRBSKUSTLXISAB-HAEOHBJNSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]([C@@H]([C@H](C3=CC4=C(C=C23)OCO4)O)CO)C(=O)O |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(C(C(C3=CC4=C(C=C23)OCO4)O)CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



